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sodium;3,4-difluorobenzoate

Cat. No.: B7768693
M. Wt: 180.08 g/mol
InChI Key: ABEWMCSPOKFJCI-UHFFFAOYSA-M
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Description

Contextualization of Fluorinated Aromatic Carboxylates in Organic Chemistry Research

Fluorinated aromatic carboxylates are a class of organic compounds that have garnered considerable attention in scientific research. The introduction of fluorine atoms into an aromatic carboxylate structure can profoundly alter the molecule's physical and chemical properties. researchgate.netnumberanalytics.com Fluorine's high electronegativity and small size can lead to changes in electron distribution, acidity, lipophilicity, and metabolic stability compared to their non-fluorinated analogues. numberanalytics.comresearchgate.net These unique characteristics make fluorinated aromatic compounds valuable in various applications, including the development of pharmaceuticals, agrochemicals, and advanced functional materials like polymers and organic electronics. researchgate.nethokudai.ac.jp Consequently, the synthesis and study of these molecules, including their use as versatile building blocks for more complex structures, are active areas of investigation in organic chemistry. hokudai.ac.jpfluorine1.ru

Significance of Dihalo-substituted Benzoates as Chemical Probes and Intermediates

Dihalo-substituted benzoates, a sub-class of halogenated aromatics, are particularly significant as chemical intermediates. The presence of two halogen atoms on the benzene (B151609) ring influences the molecule's reactivity. For instance, the fluorine atoms in dihalo-substituted benzoates act as electron-withdrawing groups, which can affect the reactivity of the aromatic ring and the carboxylate group. numberanalytics.com In some fluorinated aromatic molecules, the carbon-fluorine bond can be selectively cleaved under certain reaction conditions, allowing the fluorine to act as a leaving group in nucleophilic aromatic substitution reactions. researchgate.netnumberanalytics.com This reactivity makes them valuable as precursors in the synthesis of more complex molecules where the fluorine atoms are replaced by other functional groups. This strategic use of halogenation provides a "handle" for chemists to build intricate molecular architectures. researchgate.net

Overview of Research Areas Pertaining to Sodium 3,4-Difluorobenzoate and Related Structures

Sodium 3,4-difluorobenzoate, the sodium salt of 3,4-difluorobenzoic acid, is a white crystalline solid. ontosight.ai Research involving this compound and its parent acid primarily revolves around their roles as intermediates in chemical synthesis. ontosight.ai For example, they can serve as building blocks in the creation of certain pharmaceutical compounds, where the fluorine atoms are incorporated to enhance the drug's pharmacokinetic properties. ontosight.ai In the field of agriculture, derivatives of fluorinated benzoic acids are explored for potential use as plant growth regulators or fungicides. ontosight.ai

Furthermore, 3,4-difluorobenzoic acid has been utilized as a linker in the synthesis of metal-organic frameworks (F-MOFs), which are materials with potential applications in gas storage and separation due to the properties conferred by the fluorine atoms. rsc.org The synthesis of fluorinated aromatic carboxylic acids, including 3,4-difluorobenzoic acid, from readily available starting materials is also a subject of research, with methods like organic electrolysis being explored. hokudai.ac.jp

Below is a table summarizing the key properties of Sodium 3,4-Difluorobenzoate and its corresponding acid.

PropertySodium 3,4-difluorobenzoate3,4-Difluorobenzoic acid
Molecular Formula C7H3F2NaO2 bldpharm.comC7H4F2O2 nih.gov
Molecular Weight 180.08 g/mol bldpharm.com158.10 g/mol nih.govsigmaaldrich.com
CAS Number 522651-44-1 bldpharm.comchemicalbook.com455-86-7 nih.govsigmaaldrich.com
Appearance White crystalline solid ontosight.aiWhite crystalline powder nih.gov
Melting Point Not specified120-122 °C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F2NaO2 B7768693 sodium;3,4-difluorobenzoate

Properties

IUPAC Name

sodium;3,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2.Na/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEWMCSPOKFJCI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)[O-])F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 3,4 Difluorobenzoic Acid and Its Salts

Established Synthetic Routes to 3,4-Difluorobenzoic Acid and its Derivatives

The preparation of 3,4-difluorobenzoic acid can be achieved through several well-established chemical transformations, primarily involving halogenated aromatic precursors, nitrile hydrolysis, and organometallic reagents.

Routes via Halogenated Aromatic Precursors (e.g., 3,4-difluorobromobenzene)

A common and direct approach to synthesizing fluorinated benzoic acids involves the functionalization of halogenated aromatic compounds. For instance, precursors like 1-chloro-3,4-difluorobenzene (B1582247) can be acylated to form intermediates such as 2-chloro-4,5-difluoroacetophenone, which is then oxidized to the corresponding benzoic acid. smolecule.com While this example illustrates the general strategy, a more direct route to 3,4-difluorobenzoic acid would start from a precursor like 3,4-difluorobromobenzene. The bromine atom in this precursor can be strategically replaced or used to direct the introduction of a carboxyl group.

Routes via Nitrile Hydrolysis (e.g., 3,4-difluorobenzonitrile)

The hydrolysis of a nitrile group offers a reliable method for the synthesis of carboxylic acids. In this context, 3,4-difluorobenzonitrile (B1296988) serves as a pivotal intermediate for producing 3,4-difluorobenzoic acid. google.com This transformation is typically carried out under acidic or basic conditions. For example, heating 3,4-difluorobenzonitrile in the presence of a strong acid, such as sulfuric acid, effectively converts the nitrile group into a carboxylic acid. rsc.orggoogle.com The general mechanism for the acid-catalyzed hydrolysis of nitriles involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid. The hydrolysis of similar nitriles, such as 2,6-difluorobenzonitrile, has been studied in high-temperature liquid water, demonstrating the feasibility of non-catalytic hydrolysis as a greener alternative to traditional acid/base catalysis. researchgate.net

Approaches Involving Grignard Reagents for Aromatic Functionalization

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. The synthesis of benzoic acids can be achieved by reacting a suitable aryl Grignard reagent with carbon dioxide. In the case of 3,4-difluorobenzoic acid, the synthesis would involve the initial formation of a Grignard reagent from 3,4-difluorobromobenzene. This is typically done by reacting the aryl halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting 3,4-difluorophenylmagnesium bromide is then carboxylated by bubbling carbon dioxide gas through the solution, followed by an acidic workup to yield the final benzoic acid product. researchgate.net It is crucial to maintain anhydrous conditions throughout the reaction, as Grignar reagents are highly reactive towards water.

Multi-step Functional Group Transformations for Fluorinated Benzoic Acids

The synthesis of more complex or specifically substituted fluorinated benzoic acids often requires multi-step reaction sequences. These can involve a variety of functional group interconversions. For example, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile (B168964) involves a sequence of nitration, selective reduction of the nitro group to an amine, diazotization of the amine, and subsequent chlorination. researchgate.net Another multi-step approach involves the synthesis of 5-chloro-2,3,4-trifluorobenzoic acid from 2,3,4,5-trifluorobenzoic acid through a similar sequence of nitration, reduction, diazotization, and chlorination. researchgate.net These examples highlight the versatility of these classical organic reactions in building molecular complexity on a fluorinated aromatic scaffold. google.com

Direct Synthesis and Salt Formation of Sodium 3,4-Difluorobenzoate

Sodium 3,4-difluorobenzoate is typically prepared through a straightforward acid-base neutralization reaction. guidechem.com This involves treating 3,4-difluorobenzoic acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. ontosight.ai The reaction is generally carried out in a suitable solvent, often water, in which the resulting salt is soluble. guidechem.comontosight.ai The product, sodium 3,4-difluorobenzoate, is a white solid. guidechem.com

Table 1: Properties of Sodium 3,4-difluorobenzoate

Property Value Reference
CAS Number 522651-44-1 guidechem.comnih.gov
Molecular Formula C7H3F2NaO2 guidechem.comnih.gov
Molecular Weight 180.086 g/mol guidechem.com
Appearance White solid guidechem.com
Solubility Soluble in water guidechem.com

Advanced Synthetic Strategies for Related Difluorobenzoate Esters and Analogues

The development of advanced synthetic methodologies allows for the efficient and selective synthesis of difluorobenzoate esters and their analogues. Esterification of the parent carboxylic acid is a common route. For instance, methyl 3,4-difluorobenzoate can be synthesized by refluxing 3,4-difluorobenzoic acid in methanol (B129727) with a catalytic amount of a strong acid. acs.org Similarly, ethyl 4-amino-3,5-difluorobenzoate is prepared by the esterification of 4-amino-3,5-difluorobenzoic acid with ethanol (B145695) and a sulfuric acid catalyst.

More advanced strategies include the use of novel fluorinating agents. For example, the synthesis of acyl fluorides, which are precursors to esters and other carboxylic acid derivatives, can be achieved using deoxyfluorinating reagents. researchgate.net Another innovative approach involves the use of fluorinated diazoalkanes. These reagents can participate in a variety of reactions, including insertions into heteroatom-hydrogen bonds and cycloadditions, to create complex fluorinated molecules. rsc.org The synthesis of betulin (B1666924) esters, such as betulin 3,4-difluorobenzoate, has also been reported, demonstrating the application of these building blocks in creating derivatives of natural products. researchgate.net

Esterification Reactions for Carboxylic Acid Derivatives

The conversion of 3,4-difluorobenzoic acid to its various ester derivatives is a fundamental transformation, expanding its utility as a synthetic intermediate. These esters are precursors for a range of products, including active pharmaceutical ingredients. google.com

Esterification can be achieved through several standard methods. A common approach involves the reaction of the carboxylic acid with an alcohol under acidic conditions. Alternatively, the sodium salt of the acid, sodium 3,4-difluorobenzoate, can be reacted with an alkylating agent, such as an alkyl halide or sulfate, to yield the corresponding ester. google.com This method can be performed with or without a solvent and may utilize a phase-transfer catalyst to facilitate the reaction. google.com A variety of esters of 3,4-difluorobenzoic acid have been synthesized and are commercially available, including methyl, ethyl, and benzyl (B1604629) esters. sigmaaldrich.comvulcanchem.com

The following table provides examples of different esters derived from 3,4-difluorobenzoic acid.

Ester NameMolecular FormulaStarting MaterialsReference
Methyl 3,4-difluorobenzoateC₈H₆F₂O₂3,4-Difluorobenzoic acid, Methanol sigmaaldrich.com
Ethyl 3,4-difluorobenzoateC₉H₈F₂O₂3,4-Difluorobenzoic acid, Ethanol sigmaaldrich.com
Benzyl 3,4-difluorobenzoateC₁₄H₁₀F₂O₂3,4-Difluorobenzoic acid, Benzyl alcohol vulcanchem.com
4-Hexadecyl 3,4-difluorobenzoateC₂₃H₃₆F₂O₂3,4-Difluorobenzoic acid, 4-Hexadecanol nist.gov

Nucleophilic Aromatic Substitution (SNAr) Approaches in Difluorobenzene Chemistry

Nucleophilic aromatic substitution (SNAr) is a powerful tool in the synthesis of precursors for 3,4-difluorobenzoic acid, often starting from difluorobenzene isomers. biozol.de In these reactions, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. The fluorine atoms on the benzene (B151609) ring are activating groups for SNAr, but their position, along with other substituents, dictates the regioselectivity of the reaction. researchgate.netresearchgate.net

For instance, starting with a compound like 1-bromo-3,4-difluorobenzene, the bromine atom can be converted into a carboxylic acid group via methods such as Grignard reagent formation followed by carboxylation. lookchem.com The difluoro-substitution pattern is thus incorporated into the final product. The synthesis of these substituted difluorobenzene precursors themselves often relies on SNAr or electrophilic substitution reactions. lookchem.com Controlling the regioselectivity—that is, whether the incoming nucleophile attacks the ortho or para position relative to an existing substituent—is a key challenge and can be influenced by the choice of solvent. researchgate.net

The table below illustrates examples of SNAr reactions involving difluorobenzene derivatives.

SubstrateNucleophileProductSignificanceReference
2,4-DifluoroacetophenoneMorpholinePara- and ortho-substituted productsDemonstrates solvent-controlled regioselectivity researchgate.net
1-Bromo-3,4-difluorobenzeneBenzyl alcohol4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine intermediateKey step in pharmaceutical intermediate synthesis lookchem.com
4,5-Dichlorophthalic anhydridePotassium fluoride (B91410)4,5-Difluorophthalic anhydridePrecursor for 3,4-difluorobenzoic acid via decarboxylation google.com

Chemoselective Reduction Techniques Applied to Fluorobenzoate Esters (e.g., Bouveault-Blanc Reduction)

The reduction of fluorobenzoate esters is a critical step for producing fluorinated alcohols, which are also important synthetic intermediates. The choice of reducing agent determines the outcome, with some methods yielding primary alcohols and others producing aldehydes.

A classic method for reducing esters to primary alcohols is the Bouveault-Blanc reduction. wikipedia.org This reaction employs metallic sodium as the reducing agent and an alcohol, typically absolute ethanol, as the proton source. wikipedia.orgslideshare.net Although it requires vigorous reaction conditions, it remains a cost-effective alternative to metal hydride reductions for industrial-scale synthesis. slideshare.netorganic-chemistry.org The mechanism involves a single-electron transfer from sodium atoms to the ester's carbonyl group. wikipedia.org

Modern synthetic chemistry often employs more selective reagents. For example, the chemoselective reduction of esters to aldehydes can be achieved using specialized hydride reagents at low temperatures. koreascience.kr Potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) has been shown to reduce various aromatic esters, including ethyl 4-fluorobenzoate (B1226621), to their corresponding aldehydes in good yields. koreascience.kr Other modern approaches focus on developing catalytic methods, such as using zinc acetate (B1210297) and silanes, which offer high functional group tolerance and operational simplicity. chemistryviews.org

The following table compares different reduction techniques for fluorobenzoate esters.

TechniqueReducing Agent(s)Substrate ExampleProductKey FeaturesReference(s)
Bouveault-Blanc ReductionSodium, EthanolEthyl oleate (B1233923) (general ester example)Primary AlcoholCost-effective for industrial scale; requires anhydrous conditions. wikipedia.orgslideshare.net
Hydride ReductionLithium aluminium hydride (LiAlH₄)Esters (general)Primary AlcoholWidely used in labs; less common for industrial scale due to cost/safety. wikipedia.org
Chemoselective Aldehyde SynthesisPotassium Diisobutyl-t-butoxyaluminum Hydride (PDBBA)Ethyl 4-fluorobenzoateAldehydeHigh chemoselectivity; avoids over-reduction to alcohol. koreascience.kr
Catalytic ReductionZinc acetate, SilanesEsters (general)AlcoholHigh functional group tolerance; uses inexpensive and less toxic metal. chemistryviews.org

Advanced Spectroscopic Characterization of Sodium 3,4 Difluorobenzoate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the elucidation of the chemical structure of sodium 3,4-difluorobenzoate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, dynamics, and environment of the analyte.

Comprehensive ¹H and ¹³C NMR Analysis for Proton and Carbon Framework Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for establishing the carbon-hydrogen framework of organic molecules. For 3,4-difluorobenzoic acid, the parent acid of the sodium salt, the ¹H NMR spectrum displays characteristic signals for the aromatic protons. nih.gov The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, including the carboxyl carbon and the carbons of the benzene (B151609) ring. nih.gov The positions of these signals are sensitive to the local electronic environment, allowing for the unambiguous assignment of each carbon atom within the molecular structure. The analysis of both ¹H and ¹³C NMR data is often supported by computational methods, such as Density Functional Theory (DFT), to refine the structural interpretation. nih.gov

Table 1: Representative NMR Data for 3,4-Difluorobenzoic Acid

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H7.30 - 8.10m-
¹³C117.0 - 168.0m-

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is a general representation based on available literature.

Application of ¹⁹F NMR for Fluorine Site Assignment and Chemical Shift Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for studying organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. beilstein-journals.org In the case of sodium 3,4-difluorobenzoate, ¹⁹F NMR provides two distinct signals corresponding to the two non-equivalent fluorine atoms at the C-3 and C-4 positions of the benzene ring.

The chemical shifts of these fluorine signals are highly sensitive to their electronic environment. nih.gov This sensitivity allows for the precise assignment of each fluorine atom and can be used to study interactions with other molecules or changes in the chemical environment. nih.govsigmaaldrich.com For instance, the binding of fluorobenzoates to proteins can be monitored by observing changes in the ¹⁹F NMR chemical shifts. nih.gov

Quantitative NMR Methodologies for Compositional Assessment in Complex Systems

Quantitative NMR (qNMR) has emerged as a reliable method for determining the concentration and purity of substances. sigmaaldrich.com The area of an NMR signal is directly proportional to the number of corresponding nuclei, allowing for accurate quantification when compared to an internal standard of known concentration. sigmaaldrich.com

This methodology can be applied to sodium 3,4-difluorobenzoate to assess its purity and to quantify its presence in complex mixtures. Both ¹H and ¹⁹F qNMR can be utilized. rsc.org ¹⁹F qNMR is particularly advantageous for fluorine-containing compounds as it often provides a simpler spectrum with less signal overlap compared to ¹H NMR. beilstein-journals.org The accuracy and precision of qNMR are comparable to other analytical techniques like HPLC, but with the benefit of being a primary ratio method that does not require identical response factors for the analyte and standard. sigmaaldrich.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying functional groups and providing information about molecular structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Coordination Mode Analysis

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of 3,4-difluorobenzoic acid, and by extension its sodium salt, shows characteristic absorption bands corresponding to the vibrations of its constituent bonds. nih.gov

Key vibrational modes include the O-H stretch of the carboxylic acid (which is absent in the sodium salt), the C=O stretch of the carboxylate group, C-F stretching vibrations, and various aromatic C-H and C=C stretching and bending vibrations. nih.govsigmaaldrich.com The position of the carboxylate (COO⁻) stretching bands is particularly informative. The difference between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies can provide insights into the coordination mode of the benzoate (B1203000) ligand when it forms complexes with metal ions. mdpi.comnih.gov For instance, monodentate, bidentate chelating, and bridging coordination modes result in different separations between these two bands. mdpi.commdpi.com

Table 2: Key FT-IR Vibrational Frequencies for Benzoate Compounds

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
ν(C=O)1700 - 1680Carboxylic acid carbonyl stretch
ν_as(COO⁻)1650 - 1540Asymmetric carboxylate stretch
ν_s(COO⁻)1440 - 1360Symmetric carboxylate stretch
ν(C-F)1300 - 1000Carbon-fluorine stretch
γ(C-H)900 - 675Aromatic C-H out-of-plane bend

Note: The specific wavenumbers are dependent on the molecular structure and environment.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The Raman spectrum of 3,4-difluorobenzoic acid exhibits distinct bands that can be assigned to specific vibrational modes of the molecule. nih.govchemicalbook.com

The combination of FT-IR and Raman spectroscopy, often coupled with theoretical calculations, allows for a comprehensive vibrational analysis of the molecule. nih.govresearchgate.net This detailed understanding of the vibrational properties is crucial for confirming the molecular structure and for studying intermolecular interactions. For example, changes in the Raman spectrum can indicate the formation of hydrogen bonds or the coordination of the benzoate to a metal center.

In Situ Infrared Spectroscopic Analysis of Adsorption Phenomena

In situ infrared (IR) spectroscopy is a powerful technique for investigating the adsorption of molecules onto solid surfaces directly from a liquid or gas phase, providing real-time information about the interfacial processes. For carboxylates like sodium 3,4-difluorobenzoate, this method is particularly useful for understanding how the molecule interacts with and orients on various substrates, such as metal oxide nanoparticles. researchgate.netresearchgate.net The analysis primarily focuses on the vibrational modes of the carboxylate group (COO⁻), as these are highly sensitive to the coordination environment.

When a carboxylate adsorbs onto a metal surface, the symmetric (νs(COO⁻)) and antisymmetric (νas(COO⁻)) stretching frequencies of the carboxylate group shift relative to their positions in the free ion. The magnitude of the separation between these two frequencies (Δν = νas(COO⁻) - νs(COO⁻)) is a key diagnostic tool for determining the coordination mode. researchgate.net

Monodentate: The carboxylate binds through a single oxygen atom. This typically results in a large frequency separation (Δν ≈ 350-500 cm⁻¹). researchgate.net

Bidentate Bridging: The carboxylate bridges two metal centers, with each oxygen atom coordinated to a different metal ion. This mode shows an intermediate frequency separation (Δν ≈ 150-180 cm⁻¹). researchgate.net

Bidentate Chelating: The carboxylate binds to a single metal center through both oxygen atoms. This results in the smallest frequency separation (Δν ≈ 60-100 cm⁻¹). researchgate.net

Studies on the adsorption of analogous aromatic carboxylic acids, such as benzoic acid, onto metal oxide surfaces like ZrO₂, TiO₂, and Al₂O₃ have demonstrated the formation of bridging bidentate complexes. researchgate.net In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy on wet magnesium surfaces exposed to carboxylate inhibitors also revealed chemical adsorption, with significant shifts in the COO⁻ band positions indicating strong interaction with the surface. hereon.de The presence of non-dissociated carboxylic acid groups adsorbed via hydrogen bonding can also be identified by the characteristic band around 1710 cm⁻¹. researchgate.net Therefore, in situ IR analysis of sodium 3,4-difluorobenzoate adsorption would be expected to reveal the specific nature of the surface complexation, distinguishing between electrostatic interactions, hydrogen bonding, and direct coordination to surface metal sites.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For sodium 3,4-difluorobenzoate, various MS methods can be employed for its characterization.

Electron Ionization Mass Spectrometry (EI-MS) is commonly used for volatile and thermally stable compounds. The EI-MS of the parent acid, 3,4-difluorobenzoic acid, shows a molecular ion peak ([M]⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns. nist.govnih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly suited for ionic and non-volatile compounds like sodium 3,4-difluorobenzoate. HRESIMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. In a typical HRESIMS analysis of sodium 3,4-difluorobenzoate, the compound would be detected as its constituent ions. The instrument would measure the exact mass of the 3,4-difluorobenzoate anion ([C₇H₃F₂O₂]⁻) and the sodium cation ([Na]⁺), or as an adduct, confirming the precise stoichiometry and identity of the salt.

While direct MS data for sodium 3,4-difluorobenzoate is not widely published, data for its parent acid and related esters are available and informative.

Table 1: Mass Spectrometry Data for 3,4-Difluorobenzoic Acid and a Related Ester

Compound Ionization Method Key m/z Values Reference
3,4-Difluorobenzoic acid Electron Ionization (EI) 158 ([M]⁺), 141, 113 nih.gov
Methyl 3,4-difluorobenzoate GC-MS Data available, specific peaks not listed rsc.org

This table is interactive. Users can sort data by clicking on column headers.

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most precise information about the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the exact determination of bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

While the specific single-crystal structure of sodium 3,4-difluorobenzoate is not prominently documented, extensive research has been conducted on metal complexes incorporating the 3,4-difluorobenzoate ligand. For instance, the SCXRD analysis of binuclear copper(II) complexes with 3,4-difluorobenzoate and methylpyridine co-ligands reveals a paddlewheel structure. nih.gov In these structures, four 3,4-difluorobenzoate anions act as bridging ligands between two copper(II) ions, which adopt a square pyramidal geometry. nih.gov The Cu-O bond lengths are in the range of 1.95 to 1.98 Å. nih.gov

Similarly, studies on lanthanide complexes with the analogous 2,4-difluorobenzoate ligand show that the carboxylate groups can adopt various coordination modes, including bridging bidentate. doi.orgiucr.orgresearchgate.net These analyses provide detailed insights into bond lengths (e.g., Dy-O bonds from 2.273 to 2.430 Å) and how the molecules pack in the solid state. doi.org

Intermolecular interactions are crucial for stabilizing the crystal lattice. In the structures of complexes containing fluorinated benzoates, interactions such as C-H···O, C-H···F, and N-H···O hydrogen bonds, as well as π-stacking and halogen-halogen interactions, are frequently observed. nih.goviucr.orgiucr.org Hirshfeld surface analysis is often used to quantify these interactions, revealing, for example, that H···F/F···H hydrogen bonding can contribute significantly (around 30%) to the total crystal packing. nih.gov

Table 2: Representative Crystallographic Data for a Copper(II) 3,4-Difluorobenzoate Complex

Parameter [Cu₂(3,4-F₂C₆H₃CH₂COO)₄(2-methylpyridine)₂] Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/n nih.gov
a (Å) 11.234 nih.gov
b (Å) 15.688 nih.gov
c (Å) 13.045 nih.gov
β (°) 108.97 nih.gov

This table is interactive. Users can sort data by clicking on column headers.

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and analyze the structural properties of powdered or polycrystalline materials. google.comnih.gov Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which is characterized by a series of diffraction peaks at specific angles (2θ).

PXRD is crucial for several aspects of material characterization. It is routinely used to confirm the phase purity of a synthesized bulk sample by comparing its experimental PXRD pattern to a simulated pattern derived from single-crystal X-ray diffraction data. doi.org A good match between the peak positions and relative intensities confirms that the powder sample consists of the same crystalline phase as the single crystal.

Furthermore, PXRD is the primary tool for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs of the same compound can have distinct physical properties. Studies on sodium benzoate have used PXRD to identify and characterize new polymorphic forms and solvates that appear under different crystallization conditions. researchgate.netresearchgate.net The technique is also widely applied in the pharmaceutical industry to monitor the crystalline state of active ingredients and excipients in formulations, as changes can impact stability and bioavailability. nih.govgoogle.com

For sodium 3,4-difluorobenzoate, a PXRD analysis would provide its characteristic diffraction pattern. Although a specific experimental pattern is not available in the cited literature, the table below illustrates how such data would be presented, based on patterns for related benzoate salts. google.commdpi.com

Table 3: Illustrative Powder X-ray Diffraction Peaks for a Benzoate Salt

Position (°2θ) Relative Intensity (%)
7.30 High
7.99 Medium
17.25 High
18.70 Medium
20.97 Low
24.52 Medium

Note: This table is for illustrative purposes, based on data for a 2:1 benzoic acid-sodium benzoate co-crystal. mdpi.com The actual peaks for sodium 3,4-difluorobenzoate would be different. This table is interactive.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. wikipedia.org When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgfiveable.me For organic molecules like sodium 3,4-difluorobenzoate, the most relevant transitions involve the promotion of electrons from π (bonding) and n (non-bonding) orbitals to π* (antibonding) orbitals. libretexts.org

The aromatic ring and the carboxylate group in 3,4-difluorobenzoate constitute the chromophore, the part of the molecule responsible for light absorption. The expected electronic transitions are:

π → π transitions:* These involve the excitation of an electron from a π bonding orbital of the aromatic ring to a π* antibonding orbital. These transitions are typically high in intensity (large molar absorptivity, ε) and occur in the UV region. wikipedia.orglibretexts.org For benzene, π → π* transitions are observed around 180, 200, and 255 nm. wikipedia.org

n → π transitions:* These involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the carboxylate group) to a π* antibonding orbital. These transitions are generally much lower in intensity (small ε) compared to π → π* transitions. libretexts.org

Studies on related fluorinated azobenzene (B91143) derivatives show π → π* absorption bands around 310-320 nm and n → π* bands at longer wavelengths, such as 460 nm. d-nb.infonih.gov The position and intensity of these absorption bands can be influenced by the solvent, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground or excited states differently, leading to a shift in the absorption maximum to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). wikipedia.orgfiveable.me

Table 4: Typical Electronic Transitions and Absorption Maxima (λₘₐₓ) for Aromatic Carboxylates and Analogues

Compound Type Transition Type Typical λₘₐₓ (nm) Reference
Benzene π → π* (B-band) 255 wikipedia.org
Fluorinated Azobenzene Monomer π → π* 310 d-nb.info
Fluorinated Azobenzene Monomer n → π* 460 d-nb.info

This table is interactive. Users can sort data by clicking on column headers.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. phi.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For sodium 3,4-difluorobenzoate, XPS would be an ideal tool to confirm its presence and chemical integrity on a surface. The analysis would involve identifying photoemission peaks corresponding to the core levels of each constituent element: carbon (C 1s), oxygen (O 1s), fluorine (F 1s), and sodium (Na 1s).

The binding energy of a core electron is characteristic of the element and its chemical environment (oxidation state). For instance, the C 1s spectrum of sodium 3,4-difluorobenzoate would be expected to show multiple components:

A peak for the C-C/C-H bonds of the aromatic ring.

A peak for the C-F bonds, shifted to a higher binding energy due to the high electronegativity of fluorine.

A peak for the carboxylate carbon (O-C=O), also shifted to a higher binding energy.

Similarly, the O 1s spectrum would show a peak corresponding to the carboxylate oxygens. The F 1s peak is typically sharp and intense, providing a clear signature for fluorinated compounds. phi.com The Na 1s peak would confirm the presence of the sodium counter-ion. XPS has been effectively used to analyze the surface of fluorinated benzoate-containing materials and the composition of the solid electrolyte interphase (SEI) in batteries, where it can distinguish between different fluorine species like Li-F and S-F. phi.comfigshare.com

Table 5: Typical Binding Energy Ranges for Elements in Sodium 3,4-Difluorobenzoate

Core Level Element Typical Binding Energy (eV) Chemical State Information
C 1s Carbon 284 - 293 Differentiates C-C, C-H, C-F, and O-C=O bonds
O 1s Oxygen 531 - 533 Identifies carboxylate oxygen atoms
F 1s Fluorine ~688 Identifies C-F bonds

Note: Binding energies are approximate and can vary slightly depending on the chemical environment and instrument calibration. This table is interactive.

Computational Chemistry and Theoretical Investigations of Sodium 3,4 Difluorobenzoate Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of sodium 3,4-difluorobenzoate at the atomic level. These methods allow for the determination of the most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies for Optimized Geometries, Energetics, and Spectroscopic Parameters

Density Functional Theory (DFT) has become a principal tool for the computational study of molecular systems. For the 3,4-difluorobenzoate anion, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method. This is often paired with basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) to provide a robust description of the electronic structure.

In a theoretical study of a Co(II) complex with 3,5-difluorobenzoate, DFT calculations were performed to predict molecular properties, demonstrating the utility of this approach for related compounds. researchgate.net The optimized geometry is crucial for understanding the molecule's reactivity and for subsequent calculations of other properties like vibrational frequencies.

Table 1: Representative Calculated Geometric Parameters for a Difluorobenzoate Anion (Illustrative)

Parameter Calculated Value (B3LYP/6-31G(d,p))
C-C (ring) bond lengths ~1.39 - 1.41 Å
C-H bond lengths ~1.08 Å
C-F bond lengths ~1.35 Å
C-COO⁻ bond length ~1.53 Å
C=O bond length (in COO⁻) ~1.26 Å
C-O bond length (in COO⁻) ~1.26 Å
O-C-O bond angle ~125°

Note: This table is illustrative and based on general values for similar aromatic carboxylates. Actual values for sodium 3,4-difluorobenzoate would require specific calculations.

Ab Initio and Semi-Empirical Methods (e.g., HF/6-31G, PM3, PM6) for Electronic Structure Calculations**

Beyond DFT, other computational methods are available for investigating electronic structure. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, approach compared to modern DFT. The Hartree-Fock method approximates the many-electron wavefunction as a single Slater determinant, offering a starting point for more complex calculations. wikipedia.org Studies have utilized the HF method with basis sets like 3-21G to calculate properties of various molecules. scielo.br

Semi-empirical methods, such as PM3 and PM6, offer a computationally less expensive alternative, which is particularly useful for larger molecular systems. gaussian.comnih.gov These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations. nih.govscielo.org.mx PM6, a more recent development, has been shown to correct for some of the long-standing inaccuracies of earlier methods like AM1 and PM3 and has been parameterized for a wide range of elements. nih.govnih.gov For a large set of organic compounds, PM6 has demonstrated a lower average unsigned error in calculating heats of formation compared to PM3 and AM1. scielo.org.mx

Table 2: Comparison of Semi-Empirical Methods (General Performance)

Method Key Features Typical Application
PM3 Parametric Method 3, based on NDDO approximation. General organic molecules.
PM6 Improved parameterization over PM3, includes d-orbitals for many elements. Broader range of elements, including transition metals; improved geometries. nih.govnih.gov

Note: The choice of method depends on the desired balance between accuracy and computational cost.

Prediction and Correlation of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures and understand vibrational and electronic properties.

Theoretical Prediction of ¹⁹F NMR Chemical Shifts and Development of Scaling Factors

¹⁹F NMR spectroscopy is a powerful technique for characterizing fluorinated compounds. Computational chemistry can aid in the assignment of ¹⁹F NMR signals by predicting chemical shifts. DFT methods are commonly used for this purpose. However, calculated chemical shifts often deviate systematically from experimental values. To improve accuracy, linear regression analysis is frequently performed on a set of known compounds, and scaling factors are developed.

For fluorinated aromatic compounds, it has been shown that DFT calculations can predict ¹⁹F chemical shifts with a high degree of accuracy, especially when scaling factors are applied. nih.gov A combination of machine learning and quantum mechanics (QM) has also been explored to enhance the prediction of ¹⁹F NMR chemical shifts, where QM methods are used for compounds not well-represented in the training data. nih.gov Studies on fluorophenol degradation have demonstrated the use of ¹⁹F NMR to track metabolites, with 4-fluorobenzoate (B1226621) used as an internal standard. nih.gov

Vibrational Frequency Analysis and Potential Energy Distribution (PED) Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies. However, the calculated frequencies are typically higher than the experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Potential Energy Distribution (PED) analysis is a crucial tool for assigning the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes. The PED expresses the contribution of each internal coordinate to a given normal mode of vibration. This detailed assignment is essential for a complete understanding of the molecule's vibrational spectrum. For complex molecules, software such as VEDA (Vibrational Energy Distribution Analysis) is often used to perform PED calculations. isres.org

In studies of similar molecules, such as a Co(II) complex with 3,5-difluorobenzoate, frequency analysis was performed using the B3LYP/6-31G(d,p) method to understand the vibrational properties of the complex. researchgate.net

Table 3: Illustrative Vibrational Frequencies and PED for a Difluorobenzoate Anion

Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) PED (%) and Assignment
1650 1584 ν(C=O)asym (85%), ν(C-C) (10%)
1450 1392 ν(C=O)sym (75%), δ(C-H) (15%)
1300 1248 ν(C-F) (60%), ν(C-C) (25%)
1150 1104 δ(C-H) in-plane (70%), ν(C-C) (20%)
850 816 γ(C-H) out-of-plane (80%)

Note: This table is for illustrative purposes. ν = stretching, δ = in-plane bending, γ = out-of-plane bending. The scaling factor used here is hypothetical.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Understanding these interactions is key to explaining the physical properties of the solid state.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. iucr.orgeurjchem.com The Hirshfeld surface is mapped with properties like dnorm (which indicates the nature of intermolecular contacts), shape index, and curvedness. This analysis allows for the decomposition of the crystal packing into contributions from different types of interactions, providing a detailed picture of the forces holding the crystal together. For instance, in related fluorobenzoate salts, Hirshfeld analysis has been used to elucidate the role of various hydrogen bonds and other weak interactions in the crystal packing. nih.goviucr.orgeurjchem.com In copper(II) complexes with 3,4-difluorobenzoate, H···F/F···H hydrogen bonding was found to be a significant contributor to the total Hirshfeld surface. nih.gov

Without an experimentally determined crystal structure for sodium 3,4-difluorobenzoate, a definitive analysis of its crystal packing is not possible. However, based on studies of similar compounds, it is anticipated that the crystal structure would be stabilized by a network of ionic bonds and weak intermolecular interactions, leading to a well-defined three-dimensional architecture.

Table 4: Compound Names Mentioned in the Article

Compound Name
Sodium 3,4-difluorobenzoate
3,4-difluorobenzoate
3,5-difluorobenzoate
4-fluorobenzoate
AM1
PM3

Hydrogen Bonding Networks and Short Contacts in Solid State Structures

In the solid state, the crystal structure is heavily influenced by a variety of intermolecular interactions. Hydrogen bonds and other short contacts play a crucial role in defining the three-dimensional architecture of crystalline materials containing the 3,4-difluorobenzoate moiety.

Studies on related fluorinated benzohydroxamic acids, synthesized from methyl 3,4-difluorobenzoate, also highlight the prevalence of diverse hydrogen bonds. iucr.orgresearchgate.net In these structures, the molecules are linked into extended three-dimensional networks through a combination of N—H⋯O, O—H⋯O, C—H⋯O, and even weaker C—H⋯F hydrogen-bond interactions. iucr.orgresearchgate.net The presence of multiple fluorine atoms and carboxylate groups provides numerous sites for such interactions, leading to complex and stable crystal lattices.

These networks are not static. In certain copper(II) complexes of 3,4-difluorobenzoate, temperature changes can induce expansion and shrinkage of the intermolecular O–H⋯O hydrogen bond distances, which is associated with thermally activated fluctuations of the ligands. rsc.orgrsc.org This dynamic behavior, driven by the interplay of hydrogen bonding and dipole-dipole interactions, can even lead to structural phase transitions. rsc.orgrsc.org

Interaction Type Description Significance in Crystal Packing
O–H⋯O Strong hydrogen bond between hydroxyl or water molecules and carboxylate oxygen atoms.Forms primary one-dimensional chains, acting as the backbone of the supramolecular structure. rsc.orgresearchgate.netrsc.org
N–H⋯O Hydrogen bond involving amine or amide groups and carboxylate oxygen atoms.Contributes to linking molecules into extended networks in related structures. iucr.orgresearchgate.net
C–H⋯O Weaker hydrogen bond between a carbon-hydrogen bond and an oxygen atom.Provides additional stability and helps define the three-dimensional arrangement. researchgate.net
C–H⋯F A weak, non-conventional hydrogen bond involving fluorine as the acceptor.Further links molecules, contributing to the overall cohesion of the crystal lattice. researchgate.net

Pi-Stacking Interactions and Their Influence on Molecular Arrangement

Pi-stacking (π-stacking) is a noncovalent interaction that occurs between aromatic rings. wikipedia.org These interactions are fundamental in supramolecular chemistry and play a significant role in the assembly of molecules containing the 3,4-difluorobenzoate ring. encyclopedia.pubnih.gov The arrangement of aromatic rings can be influenced by the electrostatic nature of the substituents.

In fluorinated aromatic compounds, the electron-withdrawing nature of fluorine atoms reduces the electron density of the aromatic π-system. nih.gov This modification can influence the geometry and strength of π-stacking interactions. While direct face-to-face or "sandwich" stacking can be repulsive, offset or staggered stacking arrangements are often electrostatically favorable. encyclopedia.pub In these staggered conformations, the partially negative charged carbon atoms of one ring are positioned over the partially positive charged hydrogen atoms of the other, leading to an attractive interaction. encyclopedia.pub

Noncovalent Interaction (NCI) Analysis for Supramolecular Assemblies

Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions in molecular systems. nih.gov Based on the electron density and its derivatives, the NCI index allows for the identification of hydrogen bonds, van der Waals interactions, and steric clashes in real space. This method is particularly valuable for understanding the complex interplay of forces that govern the formation of supramolecular assemblies. nih.gov

For systems like sodium 3,4-difluorobenzoate, NCI analysis can map the landscape of noncovalent interactions within the crystal lattice. It can reveal the spatial extent and nature of the hydrogen bonding networks and π-stacking interactions discussed previously. nih.gov The method is not limited to static structures; an averaged NCI (aNCI) approach has been developed to study interactions in fluctuating environments, such as in solution, providing insights into solvation structures and dynamic interaction patterns. nih.gov

While specific NCI analyses on sodium 3,4-difluorobenzoate are not extensively documented in the cited literature, the principles are widely applied. Density Functional Theory (DFT) calculations, often used as the basis for NCI analysis, have been employed to study noncovalent interactions in similar systems, assessing the performance of different functionals for accuracy. researchgate.net Such analyses would be critical in rationalizing the crystal packing of sodium 3,4-difluorobenzoate and predicting how modifications to the structure might influence its solid-state properties.

Mechanistic Simulations and Reaction Pathway Analysis

Theoretical simulations are instrumental in elucidating the detailed steps of chemical reactions, providing insights into transition states and reaction energetics that are often inaccessible through experimental means alone.

Theoretical Elucidation of Reaction Mechanisms (e.g., C-H bond activation, SNAr)

Computational studies on fluorinated aromatic compounds have provided significant understanding of key reaction mechanisms, such as C-H bond activation and nucleophilic aromatic substitution (SNAr).

C-H Bond Activation: The activation of C-H bonds ortho to fluorine atoms is a well-studied phenomenon. whiterose.ac.ukwhiterose.ac.uk DFT calculations on manganese(I)-mediated C-H activation of fluorinated benzylamines and phenylpyridines confirm that these reactions proceed through a kinetically controlled, irreversible σ-complex assisted metathesis (σ-CAM) mechanism. whiterose.ac.uk These simulations help to rationalize the observed regioselectivity, where the C-H bond adjacent to a fluorine substituent is preferentially activated. whiterose.ac.ukhw.ac.uk

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is a cornerstone of aromatic chemistry. researchgate.net While traditionally viewed as a two-step process via a Meisenheimer complex, recent computational and experimental work suggests that many SNAr reactions may proceed through a concerted mechanism. researchgate.netfrontiersin.orgstrath.ac.uk The nature of the nucleophile, leaving group, and solvent all play a role in determining the precise pathway. strath.ac.uk Theoretical studies on perfluoro-heteroaromatics show how the unique electronic structure created by multiple fluorine atoms enables regioselective substitution reactions. mdpi.com The perfluorination effect, an inductive withdrawal of electron density, creates regions susceptible to nucleophilic attack. mdpi.com DFT modeling can accurately predict reaction site selectivity and the geometries of transition states in these complex reactions. mdpi.com

Investigation of Electronic Effects, such as the "Ortho-Fluorine Effect"

The "ortho-fluorine effect" refers to the enhanced reactivity of C-H bonds located ortho to a fluorine substituent in transition metal-catalyzed reactions. whiterose.ac.ukwhiterose.ac.uk This effect is not merely steric but is rooted in electronic factors that can be probed through computational chemistry.

Spectroscopic and computational methods have been combined to demonstrate how this effect governs both kinetic and thermodynamic control of C-H bond activation. whiterose.ac.uk DFT calculations confirm that the presence of an ortho-fluorine substituent can stabilize the resulting metallacycle intermediate thermodynamically. whiterose.ac.uk Kinetically, the reaction is often directed to the ortho position due to favorable interactions in the transition state. hw.ac.uk For example, in manganese-mediated reactions, the ortho-fluorine substituent leads to the formation of more stable manganacycle complexes, although this increased stability can also lead to a slower rate for subsequent reaction steps, such as insertion reactions. whiterose.ac.uk This detailed understanding, derived from theoretical models, is vital for the rational design of catalysts and substrates for selective C-H functionalization. whiterose.ac.uk

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. numberanalytics.comwikipedia.org The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comyoutube.com Conversely, the LUMO, the lowest energy orbital without electrons, relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. numberanalytics.com

Computational methods, particularly DFT, are routinely used to calculate the energies and spatial distributions of these frontier orbitals. For lanthanide complexes involving 2,4-difluorobenzoate ligands, DFT calculations of HOMO and LUMO energy levels have been used to explain the energy transfer mechanisms responsible for their fluorescence properties. doi.org Similarly, for cobalt(II) complexes with 3,5-difluorobenzoate, DFT calculations at the B3LYP/6-31G(d,p) level were performed to obtain HOMO-LUMO energies and predict molecular properties. researchgate.net

For sodium 3,4-difluorobenzoate, FMO analysis can predict its reactivity. The distribution of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO distribution would highlight the probable sites for nucleophilic attack. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity relative to other similar compounds.

Orbital Description Role in Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons (nucleophilicity). Reactions occur from this orbital. youtube.comyoutube.com
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons (electrophilicity). Reactions occur into this orbital. youtube.comyoutube.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher reactivity and lower kinetic stability. numberanalytics.com

Chemical Reactivity and Mechanistic Studies of 3,4 Difluorobenzoate Derivatives

Substitution Reactions on the Fluorinated Aromatic Ring

The electron-withdrawing nature of both the fluorine atoms and the carboxyl group significantly influences the reactivity of the benzene (B151609) ring, making it susceptible to certain types of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Factors Governing Regioselectivity

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr) instead of the more common electrophilic substitution. libretexts.org This process is particularly relevant for di- and poly-halogenated aromatic compounds activated by electron-withdrawing groups. nih.gov The general mechanism is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile adds to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the second, faster step, a leaving group (in this case, a fluoride (B91410) ion) is eliminated, restoring the aromaticity of the ring. libretexts.orgyoutube.com

For this reaction to proceed, the negative charge of the intermediate must be stabilized by electron-withdrawing groups positioned ortho or para to the site of attack. libretexts.org In 3,4-difluorobenzoate, the carboxylate group (-COO⁻) or its ester form (-COOR) acts as such an activating group. The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. libretexts.org This is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step. libretexts.org

Regioselectivity—the preference for substitution at a specific position—is a critical aspect of these reactions. In the case of 3,4-difluorobenzoate derivatives, the incoming nucleophile will preferentially attack the carbon position that allows the negative charge of the Meisenheimer complex to be most effectively delocalized onto the electron-withdrawing carboxylate group. Attack at the C4 position (para to the carboxylate) is generally favored over the C3 position (meta to the carboxylate).

The choice of solvent can also exert significant control over regioselectivity. For instance, studies on similar molecules like 2,4-difluoroacetophenone have shown that deep eutectic solvents (DES) can dramatically alter the reaction outcome, shifting the selectivity from predominantly para-substitution to ortho-substitution simply by changing the DES medium. researchgate.net This highlights the sensitivity of SNAr reactions to solute-solvent interactions. researchgate.net

Transformations Involving Halogen Atom Replacement

The primary method for replacing the fluorine atoms on the 3,4-difluorobenzoate ring is through the Nucleophilic Aromatic Substitution (SNAr) mechanism as detailed above. This strategy is widely used to introduce a variety of functional groups by reacting the difluorobenzoate with appropriate nucleophiles. For example, amines, alkoxides, and thiols can be used to replace one of the fluorine atoms, leading to the synthesis of more complex molecules. youtube.comsmolecule.com

In some cases, sequential substitutions are possible. The first substitution introduces a new group onto the ring, which in turn modifies the ring's reactivity for a subsequent substitution reaction. nih.gov For example, after one fluorine atom is replaced, the electronic nature of the ring is altered, which can either facilitate or hinder a second substitution.

Beyond synthetic organic chemistry, other types of transformations involving halogen replacement have been observed. In biochemical contexts, microorganisms have been shown to degrade fluorobenzoates. This process can involve regioselective dioxygenation, where enzymes hydroxylate the aromatic ring, leading to the eventual removal of the fluorine atom as part of the metabolic pathway. researchgate.net Another type of transformation is further halogenation. For example, the direct fluorination of 4-fluorobenzoic acid has been shown to produce 3,4-difluorobenzoic acid, demonstrating a method of halogen addition to a pre-halogenated ring. psu.edu

Carboxylic Acid and Carboxylate Reactivity

The carboxyl group (-COOH) and its conjugate base, the carboxylate (-COO⁻), are central to the chemistry of 3,4-difluorobenzoate, governing its acidity, its ability to form esters, and its role as a ligand in coordination chemistry.

Esterification and Hydrolysis Mechanisms of Difluorobenzoate Esters

Esterification

Esters of 3,4-difluorobenzoic acid can be synthesized through several standard methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., concentrated H₂SO₄) at reflux temperatures. This is a reversible equilibrium-controlled process. Another method is the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is advantageous as it proceeds under milder conditions and avoids the use of strong acids.

Hydrolysis

The reverse reaction, the hydrolysis of difluorobenzoate esters back to the carboxylic acid, can be catalyzed by either acid or base. Alkaline hydrolysis, also known as saponification, is a widely used method. The reaction follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. chemrxiv.org In kinetic studies where the hydroxide ion is present in large excess, the reaction can be treated as a pseudo-first-order process. chemrxiv.org The rate of hydrolysis is influenced by the substituents on the aromatic ring; the electron-withdrawing fluorine atoms can affect the electrophilicity of the carbonyl carbon and the stability of the transition state.

Coordination Chemistry with Metal Ions and Formation of Metal Carboxylate Complexes

The carboxylate group of 3,4-difluorobenzoate is an effective ligand for coordinating with metal ions, forming a wide array of metal-carboxylate complexes. libretexts.org Carboxylate ligands are classified as hard ligands and can bind to metal centers in several modes, with the most common being monodentate (κ¹), bidentate chelating (κ²), and bridging, where the carboxylate links two or more metal centers. wikipedia.org

The synthesis of these complexes can be achieved through various routes, including reacting the metal salt with the carboxylic acid (acid-base reaction) or with a pre-formed salt of the carboxylate like sodium 3,4-difluorobenzoate (salt metathesis). wikipedia.org

Several metal complexes incorporating the 3,4-difluorobenzoate (3,4-DFBA) ligand have been synthesized and characterized. These complexes often include ancillary ligands to complete the coordination sphere of the metal ion. For example:

Lanthanide Complexes: Binuclear complexes with the general formula [Ln(3,4-DFBA)₃(5,5'-DM-2,2'-bipy)]₂ (where Ln = Pr, Er, Ho) have been synthesized. bohrium.com In these structures, the 3,4-difluorobenzoate ligands help bridge the two lanthanide metal centers. bohrium.com

Copper Complexes: A mononuclear copper(II) complex, [Cu(3,4-F₂BA)₂(pyridine)₂(H₂O)], has been reported. rsc.orgresearchgate.net In this complex, the Cu(II) ion is coordinated by two 3,4-difluorobenzoate ligands, two pyridine (B92270) molecules, and one water molecule. These individual complexes self-assemble into one-dimensional chains through hydrogen bonding. rsc.orgresearchgate.net

Zinc Complexes: The complex [Zn(3,4-DFBA)₂(2tpy)₂] (where 2tpy is a photoreactive pyridine-based ligand) has been synthesized. researchgate.net In this structure, the zinc center is coordinated by two 3,4-difluorobenzoate ligands and two 2tpy ligands. researchgate.net

Electron Transfer Reactions Involving Carboxylate Ligands

The carboxylate ligand is often not merely a spectator ion that balances charge but can actively participate in electron transfer processes. Its involvement is crucial in modulating the redox properties of the metal center and in facilitating multi-electron reactions. nih.govsci-hub.se

One important mechanism is Proton-Coupled Electron Transfer (PCET) , where an electron and a proton are transferred together in a concerted or stepwise manner. nih.govacs.org The carboxylate group, with its oxygen atoms, can act as a proton acceptor or donor, facilitating these transfers. nih.gov Studies on copper-carboxylate complexes have shown that the electronic nature of the carboxylate ligand directly influences PCET reactivity; greater electron donation from the ligand's R-group correlates with a slower reaction rate. nih.gov

In the context of catalysis, such as water oxidation by ruthenium complexes, the carboxylate group can play a vital role. It can lower the activation barrier for key steps like O-O bond formation by participating in intramolecular atom proton transfer (i-APT). nih.gov In some proposed mechanisms, the carboxylate functions as an "oxide relay," where one of its oxygen atoms performs an intramolecular nucleophilic attack on a metal-oxo group to form the O-O bond, a critical step in oxygen evolution. acs.org

Furthermore, in photoactive coordination polymers, the choice of carboxylic acid ligand can modulate the efficiency of photoinduced electron transfer (PET) between electron donor and acceptor moieties within the structure, influencing the material's photochromic properties. rsc.org The electronic properties of the 3,4-difluorobenzoate ligand, influenced by the strongly electronegative fluorine atoms, can therefore fine-tune the electron transfer capabilities of its metal complexes.

Aromatic Ring Functionalization and Transformation of 3,4-Difluorobenzoate Derivatives

The strategic placement of fluorine atoms on an aromatic ring, as seen in 3,4-difluorobenzoate derivatives, profoundly influences the molecule's electronic properties and reactivity. This section explores the functionalization and transformation of this fluorinated scaffold, focusing on transition-metal-mediated C-H bond activation and the redox chemistry of the benzoate (B1203000) group.

C-H Bond Activation Processes in Fluorinated Aromatics Mediated by Transition Metals

The direct functionalization of C-H bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions. beilstein-journals.org In fluorinated aromatics like 3,4-difluorobenzoate, the presence of fluorine substituents significantly impacts the regioselectivity and energetics of C-H activation.

Transition metal catalysts, particularly those based on cobalt, nickel, palladium, and platinum, are pivotal in mediating these transformations. ox.ac.uknih.gov For partially fluorinated benzenes, a competition exists between the activation of C-H and the stronger C-F bonds. The outcome is highly dependent on the specific metal used. For instance, with metals like nickel and platinum, η²-arene complexes are typically formed first, followed by oxidative addition. While the thermodynamic product is generally the metal fluoride resulting from C-F activation, C-H activation can be kinetically favored under certain conditions. ox.ac.uk

Mechanistic studies reveal that fluorine substituents exert a strong directing effect. Research on various fluoroaromatics has shown a distinct preference for C-H activation at the position ortho to a fluorine atom. ox.ac.uknih.gov This regioselectivity is attributed to the electronic influence of the fluorine, which makes the ortho C-H bond more favorable for activation. ox.ac.uk

A notable example is the cobalt-catalyzed C(sp²)–H borylation of benzoate esters. In a comprehensive mechanistic study using a 2,6-difluorinated benzoate ester, which shares structural similarities with 3,4-difluorobenzoate derivatives, researchers elucidated the reaction pathway. nih.gov The study found that the borylation occurred with high regioselectivity. The reaction kinetics followed a rate law that was zero-order in the arene substrate, suggesting that the C(sp²)–H oxidative addition step is rapid and reversible relative to other steps in the catalytic cycle. nih.gov

Table 1: Regioselectivity in Transition-Metal-Mediated C-H Activation of Fluoroaromatics
Metal Catalyst SystemSubstrate TypeObserved RegioselectivityMechanistic InsightReference
(iPrPNP)Co ComplexesFluoroarenes / Benzoate EstersOrtho to fluorine substituentsFast and reversible C(sp²)–H oxidative addition to a Co(I)-boryl species. nih.gov
Ni(0), Pt(0) with trialkylphosphine ligandsPartially fluorinated aromaticsCompetition between C-H and C-F activation; C-H activation is preferred ortho to fluorine.Formation of η²-arene complex followed by oxidative addition. C-H activation is often kinetically accessible. ox.ac.uk

The directing capability is not limited to fluorine atoms; the carboxylate group of the benzoate moiety can also serve as a directing group, typically favoring ortho-functionalization through the formation of a metallacycle intermediate. nih.gov The interplay between the directing effects of the fluorine atoms and the benzoate group dictates the ultimate site of C-H functionalization in molecules like 3,4-difluorobenzoate.

Oxidation and Reduction Pathways of the Benzoate Moiety

The benzoate functional group and the fluorinated aromatic ring can undergo various oxidation and reduction reactions, leading to diverse molecular structures.

One documented transformation is the oxidative conversion of an amino-substituted difluorobenzoate. In a multi-step synthesis, 4-amino-3,5-difluorobenzoic acid was first esterified to ethyl 4-amino-3,5-difluorobenzoate. nih.gov This derivative was subsequently subjected to oxidation using tert-butyl hypochlorite (B82951) in the presence of sodium iodide. This reaction did not oxidize the carboxylate but instead targeted the amine and the aromatic system, resulting in the formation of a diazo bridge between two molecules to yield diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), an azobenzene (B91143) derivative. nih.gov This highlights how substituents on the ring can be the primary sites of redox activity, leaving the benzoate ester intact.

Table 2: Example of an Oxidation Reaction of a Difluorobenzoate Derivative
Starting MaterialReagentsProductReaction TypeReference
4-amino-3,5-difluorobenzoatetert-butyl hypochlorite, Sodium Iodidediethyl-4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylateOxidative coupling nih.gov

Regarding the benzoate group itself, transformations typically involve the carboxylic acid or its ester form. Under certain reaction conditions, such as those for H/D exchange using deuterated solvents and a carbonate base, the ester group of ethyl 3,5-difluorobenzoate has been observed to undergo partial hydrolysis to the corresponding carboxylate. uva.es While not a formal redox reaction, this demonstrates the reactivity of the ester linkage.

More direct redox pathways for the benzoate group include reduction to a benzyl (B1604629) alcohol or oxidation via decarboxylation. While specific examples for sodium 3,4-difluorobenzoate are not detailed in the provided context, general principles suggest that the carboxylic acid can be reduced using strong reducing agents like lithium aluminum hydride. Conversely, decarboxylation, an oxidative process that removes the -COO group as CO₂, can be facilitated by transition metals, transforming the benzoate into a difluorophenyl intermediate for further coupling reactions. okayama-u.ac.jp

Environmental Fate and Biotic Transformation Pathways of Fluorinated Benzoates

Biodegradation Mechanisms of Fluorinated Aromatic Carboxylates

The biodegradation of fluorinated aromatic compounds like fluorobenzoates is a complex process influenced by the number and position of fluorine substituents on the aromatic ring, as well as the prevailing environmental conditions (aerobic vs. anaerobic).

Under aerobic conditions, the initial attack on the fluorobenzoate ring is typically catalyzed by oxygenase enzymes. ethz.ch The degradation often proceeds through the formation of fluorinated catechols, which are key intermediates. For instance, the metabolism of 3-fluorobenzoate (B1230327) by Sphingomonas sp. HB-1 involves an initial dioxygenation to produce 3-fluorocatechol. oup.comnih.gov This is then followed by ortho-cleavage of the aromatic ring to yield 2-fluoromuconic acid. oup.comnih.gov

The regioselectivity of the initial dioxygenase attack is critical. For 3-fluorobenzoate, 1,2-dioxygenation leads to the formation of 3-fluorocatechol, which can be a toxic intermediate for some microorganisms. ethz.ch However, certain strains, like Agrobacterium sp. FLB 300, can utilize a 1,6-dioxygenation pathway, which minimizes the production of this toxic metabolite. ethz.ch

The aerobic metabolism of 4-fluorobenzoate (B1226621) by various bacteria, including Burkholderia cepacia and Pseudomonas species, also begins with an oxygen-dependent ring cleavage. ethz.ch This process leads to the formation of 3-fluoro-cis,cis-muconate, which then undergoes cycloisomerization to yield 4-fluoromuconolactone (B156933). ethz.ch Similarly, studies on difluorobenzoates, such as the 2,5- and 3,5-isomers, by Pseudomonas putida have shown that degradation proceeds via dioxygenation to produce intermediates like 4-fluorocatechol (B1207897), which is then further degraded with the loss of the second fluorine atom. researchgate.net A bacterial consortium has also been shown to metabolize 3-fluorobenzoate, 4-fluorobenzoate, and difluorobenzoate via a 4-fluorocatechol intermediate. asm.org

Parent CompoundMicroorganism(s)Key IntermediatesReference
3-FluorobenzoateSphingomonas sp. HB-13-Fluorocatechol, 2-Fluoromuconic acid oup.com, nih.gov
4-FluorobenzoateBurkholderia cepacia, Pseudomonas sp.3-Fluoro-cis,cis-muconate, 4-Fluoromuconolactone ethz.ch
2,5-DifluorobenzoatePseudomonas putida JT1034-Fluorocatechol researchgate.net
DifluorobenzoatesBacterial Consortium4-Fluorocatechol asm.org

The anaerobic degradation of fluorobenzoates is generally more challenging and less commonly observed than aerobic breakdown. researchgate.net Successful degradation has been reported almost exclusively under denitrifying (nitrate-reducing) conditions. researchgate.netnih.govnih.gov Studies have shown that isomers like 2-fluorobenzoate (B1215865) and 4-fluorobenzoate are recalcitrant under sulfate-reducing, iron-reducing, and methanogenic conditions but can be depleted in the presence of nitrate. researchgate.net

The anaerobic pathway is distinct from the aerobic one and does not typically involve oxygenases. Instead, the initial step involves the activation of the benzoate (B1203000) ring by conversion to its coenzyme A (CoA) thioester, a reaction catalyzed by benzoyl-CoA synthetase. nih.govnih.gov This activation is a prerequisite for subsequent reductive steps.

Recent research has shed light on a novel, oxygen-independent defluorination mechanism in the denitrifying bacterium Thauera aromatica. frontiersin.org In this organism, a promiscuous class I benzoyl-coenzyme A (BzCoA) reductase catalyzes the ATP-dependent defluorination of 4-fluorobenzoyl-CoA to benzoyl-CoA. frontiersin.org For 2-fluorobenzoate, degradation involves the formation of fluorinated dienoyl-CoA isomers which can then be defluorinated by the action of enoyl-CoA hydratases. frontiersin.org This indicates that in some anaerobic pathways, the fluorine substituent is removed before the aromatic ring is cleaved.

Enzymatic Biotransformation Processes in Microbial Systems

Microorganisms employ a variety of specialized enzymes to overcome the stability of the C-F bond and metabolize fluorinated compounds. The mechanisms can be broadly categorized as hydrolytic, oxidative, or reductive.

The cleavage of the exceptionally stable C-F bond is the critical step in the detoxification and mineralization of organofluorine compounds. d-nb.info Microbes have evolved several enzymatic strategies to achieve this feat:

Oxidative C-F Bond Cleavage: This is common in aerobic degradation pathways where monooxygenase or dioxygenase enzymes hydroxylate the aromatic ring. This hydroxylation can lead to an unstable intermediate that spontaneously eliminates a fluoride (B91410) ion. nih.govnih.gov For example, the initial dioxygenase attack on 2-fluorobenzoate can result in the spontaneous elimination of fluoride to form catechol. oup.com

Hydrolytic C-F Bond Cleavage: This mechanism involves dehalogenase enzymes that directly substitute the fluorine atom with a hydroxyl group from water. d-nb.info Fluoroacetate dehalogenases are a well-studied example, although they primarily act on aliphatic compounds. pnas.org Enzymes from the haloacid dehalogenase (HAD) superfamily, found in various bacteria, are capable of cleaving C-F bonds in substrates like fluoroacetate. pnas.orgbiorxiv.org

Reductive C-F Bond Cleavage: Under anaerobic conditions, defluorination can occur via reductive mechanisms. As seen in Thauera aromatica, the defluorination of 4-fluorobenzoyl-CoA is catalyzed by a benzoyl-CoA reductase, which uses electrons to cleave the C-F bond. frontiersin.org This process is mechanistically distinct from the organohalide respiration observed for chloro- and bromo-aromatics, which has not been observed for fluorinated compounds due to the high strength of the C-F bond. frontiersin.org

The identification of metabolic intermediates and final products is key to elucidating biodegradation pathways. The degradation of fluorinated benzoates often leads to ring-cleavage products that can enter central metabolic pathways.

During the aerobic degradation of 3-fluorobenzoate by Sphingomonas sp. HB-1, a series of fluorinated intermediates were identified using ¹⁹F NMR spectroscopy, including 3- and 5-fluoro-1,2-dihydro-1,2-dihydroxybenzoates, 3-fluorocatechol, and 2-fluoromuconic acid. oup.comnih.gov The degradation of 4-fluorobenzoate yields 4-fluoromuconolactone as a major product. ethz.ch The ultimate breakdown of these intermediates can lead to non-fluorinated compounds like maleic acid and various muconolactones, which can then be funneled into the tricarboxylic acid (TCA) cycle. researchgate.net For example, degradation of 3,4-difluorophenol, a potential metabolite, can lead to a fluorinated muconolactone, with subsequent reactions eventually eliminating the fluorine substituents. nih.gov

Parent CompoundIdentified Metabolite/End ProductReference
3-Fluorobenzoate3-Fluorocatechol oup.com, nih.gov, ethz.ch
3-Fluorobenzoate2-Fluoromuconic acid oup.com, nih.gov
4-Fluorobenzoate4-Fluoromuconolactone ethz.ch
Fluorinated AromaticsMaleic acid, Muconolactones researchgate.net
2-Fluorophenol2-Fluoromuconate nih.gov

Environmental Persistence and Mobility in Aqueous and Soil Systems

Due to the stability of the C-F bond, fluorinated benzoates, including sodium;3,4-difluorobenzoate, exhibit significant environmental persistence. acs.orgshell.com.au Their resistance to degradation makes them suitable for use as environmental tracers for studying water movement in soil and groundwater. shell.com.aunmt.edu

Studies have ranked fluorobenzoates by their stability, with persistence increasing with the number of fluorine substituents. Pentafluorobenzoate is considered more resistant to degradation than difluorobenzoates, which are in turn more stable than monofluorobenzoates. shell.com.au Research has indicated that difluorobenzoate isomers, including 3,4-difluorobenzoate, show great long-term resistance to chemical and biological breakdown and can remain stable in arid-zone soils for at least three months. shell.com.aunmt.edu In fertile soils with high organic content, some slow loss of mass has been observed, which could be attributed to slow microbial degradation or adsorption onto soil particles. shell.com.au

The mobility of fluorobenzoates in the environment is largely governed by their anionic nature (due to the carboxylate group) and the soil pH. shell.com.au As anions, they are generally mobile in soils and are not strongly adsorbed to negatively charged soil colloids. This facilitates their transport with water flow, but also increases the potential for groundwater contamination. mdpi.com However, some studies have noted that at high concentrations, certain fluorobenzoates can inhibit plant growth, and they can be taken up by plants, suggesting that phytoremediation could play a minor role in their environmental fate. shell.com.aunmt.edu

Influence of Fluorine Substitution on Degradation Resistance and Recalcitrance

The introduction of fluorine atoms onto an aromatic ring, such as in benzoate, significantly influences its susceptibility to microbial degradation. The high electronegativity and strength of the C-F bond render fluorinated aromatic compounds generally more resistant to breakdown than their non-fluorinated or other halogenated counterparts. nih.govnih.govresearchgate.net

Research on various fluorobenzoate isomers has demonstrated that the position of the fluorine substituent is a critical determinant of its recalcitrance. While some monofluorinated benzoates can be utilized by certain microorganisms as a sole source of carbon and energy, difluorinated benzoates are typically more persistent. nih.govresearchgate.net For instance, studies on the biodegradation of fluorophenols, which can be metabolic intermediates of fluorobenzoates, have shown that while 4-fluorophenol (B42351) can be efficiently dehalogenated, Exophiala jeanselmei does not exhibit significant growth on 3-fluoro-, 4-fluoro-, or 3,4-difluorophenol, suggesting a cometabolic rather than a complete degradation pathway. nih.gov This points to the inherent difficulty in the complete mineralization of such compounds.

While specific, detailed biotic transformation pathways for 3,4-difluorobenzoate are not extensively documented in the reviewed scientific literature, its structural similarity to other recalcitrant dihalogenated aromatics, such as 3,4-dichloroaniline (B118046), suggests a high degree of resistance to microbial attack. The degradation of 3,4-dichloroaniline is known to proceed via a modified ortho-cleavage pathway, but it is not certain that 3,4-difluorobenzoate follows an analogous route. oup.com Some researchers have suggested that difluorobenzoates, in general, may be metabolized through the formation of 4-fluorocatechol. nih.gov However, the accumulation of such fluorinated catechols can be toxic to microorganisms, potentially halting the degradation process. researchgate.net

The general recalcitrance of 3,4-difluorobenzoate is further supported by its use in studies as a tracer for water movement in soil and groundwater, an application that relies on its resistance to degradation. researchgate.net The stability of the C-F bond makes enzymatic cleavage a significant challenge for microbial systems. nih.gov

Table 1: Microbial Degradation of Selected Fluorinated Aromatic Compounds

CompoundDegradation ObservationOrganism/SystemReference
FluorobenzeneComplete mineralization by a consortium of three bacterial strains.Microbial Consortium (including Alcaligenes sp.) nih.gov
3-FluorobenzoateMetabolized via 4-fluorocatechol.Alcaligenes sp. nih.gov
4-FluorobenzoateMetabolized via 4-fluorocatechol.Alcaligenes sp. nih.gov
3,4-DifluorophenolCometabolism observed, but no significant growth.Exophiala jeanselmei nih.gov
3,4-DichloroanilineDegraded via a modified ortho-cleavage pathway.Pseudomonas diminuta oup.com

This table is for illustrative purposes and includes related compounds to provide context on the degradation of fluorinated aromatics.

Soil Sorption and Transport Dynamics as a Function of pH and Chemical Structure

The movement of this compound through soil and its potential to reach groundwater is largely governed by its sorption (adhesion) to soil particles. The extent of sorption is influenced by the compound's chemical structure and the physicochemical properties of the soil, most notably pH and organic matter content.

As a fluorinated benzoic acid, 3,4-difluorobenzoate is an ionizable organic compound. Its carboxylic acid group can exist in either a neutral (protonated) or anionic (deprotonated) form, depending on the soil pH. The acid dissociation constant (pKa) of the compound dictates the pH at which this transition occurs. At soil pH values below the pKa, the neutral form predominates, while at pH values above the pKa, the anionic form is more prevalent.

This speciation is critical for sorption because the neutral form is generally more hydrophobic and has a greater affinity for sorption to soil organic matter. chemsafetypro.com Conversely, the anionic form is more water-soluble and is repelled by the negatively charged surfaces of most soil colloids, leading to lower sorption and greater mobility in the soil. Therefore, the sorption of 3,4-difluorobenzoate is expected to increase as the soil pH decreases. chemsafetypro.com

Studies on various fluorobenzoic acids have confirmed this pH-dependent sorption behavior. For acidic pesticides in general, a decrease in pH leads to increased sorption due to a higher proportion of the neutral species. The soil organic carbon content is a primary sorbent for the neutral form of these compounds. chemsafetypro.com

Table 2: Factors Influencing the Soil Sorption of Ionizable Organic Compounds like this compound

FactorInfluence on SorptionMechanism
Soil pH Sorption increases as pH decreases.At lower pH, the compound is in its neutral, more hydrophobic form, which has a higher affinity for soil organic matter.
Organic Carbon Content Higher organic carbon content generally leads to greater sorption.Soil organic matter provides a major partitioning medium for the neutral form of the compound.
Clay Content and Type Can contribute to sorption, but the effect is generally less significant than organic matter for this class of compounds.Clay minerals have charged surfaces that can interact with the compound, although anion repulsion can occur at higher pH.
Chemical Structure (pKa) The pKa of the compound determines the pH range over which its speciation changes, thus influencing its sorption behavior.Compounds with higher pKa values will remain in their neutral form at higher pH values, potentially leading to greater sorption over a wider pH range.

Advanced Applications in Materials Science and Chemical Synthesis

Utilization as Precursors for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with a broad spectrum of applications, including gas storage and separation, catalysis, and sensing. rsc.org The properties of these materials can be finely tuned by modifying their constituent parts: the metal nodes and the organic linkers. rsc.org Fluorinated linkers, such as those derived from 3,4-difluorobenzoic acid, have garnered considerable attention for their ability to impart unique and desirable characteristics to MOFs.

Linker Incorporation and Framework Design with Fluorinated Benzoate (B1203000) Moieties

The incorporation of fluorinated benzoate moieties, like 3,4-difluorobenzoate, into MOF structures can have profound effects on the resulting framework's topology and properties. rsc.orgrsc.org The introduction of fluorine atoms can alter the geometry of the linker itself, which in turn directs the formation of novel framework structures that differ from their non-fluorinated counterparts. rsc.org This has been observed in MOFs constructed with various fluorinated linkers, including derivatives of isophthalate, terephthalate, and trimesate. rsc.org The altered geometry can lead to unique network topologies and pore environments within the MOF. rsc.org For instance, the use of a perfluorinated derivative of the 4,4′,4′′-benzene-1,3,5-triyl-tris-(benzoate) (BTB) linker resulted in the formation of MOFs with a novel topology and interesting properties like crystalline sponge behavior and temperature-induced phase transitions. rsc.org

The strategic use of fluorinated linkers allows for the rational design of MOFs with targeted functionalities. acs.org Researchers have successfully synthesized bismuth-based MOFs and coordination polymers (CPs) using fluorinated carboxylate linkers like tetrafluoroterephthalate (F4BDC), demonstrating the versatility of these building blocks in creating diverse structural motifs, including tetrameric, dimeric, and chain-based nodes. acs.org

Tunable Properties and Functionalization through Fluorination in MOF Systems

Fluorination of the organic linkers in MOFs is a powerful strategy for tuning their chemical and physical properties. mdpi.commdpi.com The introduction of fluorine can significantly enhance the hydrophobicity of the material, a desirable trait for applications such as hydrocarbon storage, oil spill cleanup, and the separation of gases with small differences in hydrophobicity. mdpi.comacs.org The high electronegativity and low polarizability of fluorine atoms contribute to creating surfaces with low energy, which is key to achieving high hydrophobicity. mdpi.comacs.org

Furthermore, fluorination can influence the electronic properties of the MOF, impacting its interactions with guest molecules. This has been exploited to improve the performance of MOFs in gas separation applications, particularly for CO2 capture. acs.orgrsc.org Fluorinated MOFs (F-MOFs) have shown promise as adsorbents for CO2 from wet flue gas due to their ability to impede water interaction with the framework while enhancing CO2 adsorption under humid conditions. acs.org The tunable nature of these materials, achieved through the selection of specific fluorinated linkers, allows for the engineering of pore sizes and chemical environments to optimize selectivity for certain gases. rsc.orgresearchgate.net

The functionalization of MOFs through fluorination extends to their use in advanced applications like catalysis and sensing. mdpi.com The ability to precisely control the pore conditions and introduce multiple functional sites within the MOF structure opens up possibilities for creating highly specific and efficient materials. mdpi.com

Role in Radiolabeling and Advanced Tracer Development

The unique properties of fluorine, particularly the radioisotope fluorine-18 (B77423) (¹⁸F), have made fluorinated compounds invaluable in the field of medical imaging, specifically Positron Emission Tomography (PET). Sodium 3,4-difluorobenzoate and its derivatives serve as important precursors and intermediates in the synthesis of ¹⁸F-labeled radiotracers.

Synthesis of ¹⁸F-Fluorobenzene Derivatives as Intermediates for Radiosynthesis

The synthesis of ¹⁸F-labeled molecules often involves the preparation of ¹⁸F-fluorobenzene derivatives as key intermediates. nih.gov These intermediates can then be further elaborated to produce the final radiotracer. While direct ¹⁸F-fluorination can be challenging due to harsh reaction conditions, the use of prosthetic groups allows for a more sensitive and bioorthogonal labeling approach. nih.gov The synthesis of these prosthetic groups can involve precursors derived from difluorobenzoic acids.

For example, the synthesis of [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)-picolinamide, a potential PET imaging ligand, involves a multi-step process where a fluoromethyl-d2 group is introduced. nih.gov Although this specific example doesn't directly use 3,4-difluorobenzoate, it highlights the general strategies employed in radiosynthesis where fluorinated aromatic rings are key components. The development of efficient methods for the synthesis of ¹⁸F-labeled building blocks is crucial for the advancement of PET imaging. nih.gov

Application in Click Chemistry for Labeling Biomolecules

"Click chemistry" refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that has been widely adopted for radiolabeling biomolecules with ¹⁸F. nih.govnih.gov This method allows for the attachment of an ¹⁸F-containing prosthetic group to a biomolecule under mild, aqueous conditions, which is crucial for preserving the integrity of sensitive biological structures. nih.govchimia.ch

Fluorinated compounds, including derivatives that could be synthesized from 3,4-difluorobenzoic acid, can be designed to contain either an alkyne or an azide (B81097) group, making them suitable for click reactions. google.com This approach enables the efficient and specific labeling of a wide range of biomolecules, such as peptides, proteins, and nucleic acids, for PET imaging applications. nih.govnih.gov The versatility of click chemistry provides a robust platform for developing novel ¹⁸F-labeled radiotracers for diagnosing and monitoring diseases. chimia.ch

Intermediates in the Synthesis of Complex Organic Molecules

Sodium 3,4-difluorobenzoate and its ester derivatives, such as methyl 3,4-difluorobenzoate, are valuable intermediates in the synthesis of a wide array of complex organic molecules. smolecule.comsigmaaldrich.comchemicalbook.com The presence of the difluorinated benzene (B151609) ring imparts unique electronic properties and can enhance the biological activity or material properties of the final product.

These compounds serve as starting materials for the construction of more intricate molecular architectures. For instance, methyl 3,4-difluorobenzoate is used in the preparation of disubstituted 1,5-naphthyridines, which have been investigated as ALK5 inhibitors with potential therapeutic applications. chemicalbook.com Furthermore, 3,4-difluorobenzoic acid has been utilized in the synthesis of key intermediates for pharmaceutical compounds, such as the antiviral drug Baloxavir marboxil. sci-hub.se

The reactivity of the carboxylate group and the fluorinated aromatic ring allows for a variety of chemical transformations, including acylation, alkylation, and cross-coupling reactions, enabling the synthesis of diverse functionalized molecules for applications in medicinal chemistry, agrochemicals, and materials science. The fluorinated structure can contribute to improved thermal stability and chemical resistance in polymers and other materials.

Probing Intermolecular Interactions in Model Chemical Systems

The strategic placement of fluorine atoms on a benzene ring, as seen in the 3,4-difluorobenzoate anion, provides a unique scaffold for investigating a variety of non-covalent interactions. These interactions are fundamental to supramolecular chemistry, crystal engineering, and the rational design of materials with specific properties. The electron-withdrawing nature of the fluorine atoms and their ability to participate in hydrogen and halogen bonding, coupled with the π-system of the aromatic ring and the coordinating ability of the carboxylate group, make sodium 3,4-difluorobenzoate and its derivatives valuable probes in model chemical systems.

Research on analogous fluorinated aromatic compounds has demonstrated their utility in understanding and constructing complex molecular architectures. For instance, studies on fluorinated azobenzene (B91143) derivatives have shown that intramolecular steric interactions between fluorine and nitrogen atoms can influence molecular planarity. iucr.org This highlights the significant role that fluorine substitution plays in dictating molecular conformation, which is a key factor in intermolecular recognition and assembly.

In the solid state, fluorinated benzoic acid derivatives often exhibit extensive networks of intermolecular interactions. Crystal structure analyses of related compounds, such as 4-amino-3,5-difluorobenzonitrile (B171853) and ethyl 4-amino-3,5-difluorobenzoate, have revealed the presence of N—H⋯N, N—H⋯F, and N—H⋯O hydrogen bonds, as well as C—H⋯F short contacts and π-stacking interactions. iucr.orgresearchgate.net These findings underscore the capacity of the difluorobenzoate moiety to engage in multiple types of non-covalent bonding simultaneously.

The ability of the carboxylate group to coordinate with metal ions adds another dimension to the intermolecular interactions of sodium 3,4-difluorobenzoate. In lanthanide complexes with 2,4-difluorobenzoate, for example, the carboxylate ligand adopts various coordination modes, including bidentate chelation and bridging. doi.org This demonstrates the versatility of the difluorobenzoate group in forming robust coordination networks, which are a cornerstone of metal-organic frameworks (MOFs) and other coordination polymers.

The following table summarizes key intermolecular interactions observed in crystal structures of compounds related to 3,4-difluorobenzoate, providing insights into the types of interactions this probe can be used to study.

Interaction TypeParticipating AtomsTypical Distance (Å)Reference
Hydrogen BondN—H···O2.7 - 3.3 researchgate.net
Hydrogen BondN—H···N- researchgate.net
Hydrogen BondN—H···F- researchgate.net
Short ContactC—H···F- researchgate.net
π-StackingPhenyl Ring ··· Phenyl Ring~3.324 researchgate.net
Metal CoordinationDy—O2.273 - 2.430 doi.org

Theoretical calculations, such as Density Functional Theory (DFT), have also been employed to quantify the strength and nature of these non-covalent interactions. researchgate.netnih.gov These computational studies complement experimental data by providing a deeper understanding of the electronic effects that govern intermolecular bonding. For instance, analysis of non-covalent interactions can reveal the contributions of weak van der Waals forces and hydrogen bonding in the stabilization of molecular assemblies. nih.gov

The study of fluorinated compounds like sodium 3,4-difluorobenzoate in model systems is crucial for advancing our understanding of fundamental molecular recognition processes. The insights gained from such studies can be applied to the design of new materials, including liquid crystals, polymers, and pharmaceutical cocrystals, where precise control over intermolecular interactions is paramount for achieving desired functionalities. d-nb.info

Q & A

Basic Research Questions

Q. What are the common synthetic routes for sodium 3,4-difluorobenzoate, and how can purity be verified?

  • Methodological Answer : Sodium 3,4-difluorobenzoate is typically synthesized via ester hydrolysis of precursors like ethyl 3,4-difluorobenzoate (CAS 144267-96-9) under alkaline conditions. For example, hydrolysis with NaOH in ethanol/water (1:1 v/v) at 80°C for 6 hours yields the sodium salt. Purity verification involves high-performance liquid chromatography (HPLC) with UV detection at 254 nm, complemented by elemental analysis (C, H, F) to confirm stoichiometry. Residual solvents or unreacted starting materials can be quantified using gas chromatography-mass spectrometry (GC-MS) .
Key Reaction Parameters
Precursor: Ethyl 3,4-difluorobenzoate
Base: NaOH (2 equiv)
Solvent: Ethanol/water (1:1 v/v)
Temperature: 80°C
Reaction Time: 6 hours

Q. What spectroscopic techniques are optimal for characterizing sodium 3,4-difluorobenzoate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution patterns (δ = -115 to -120 ppm for aromatic fluorines). 1H^{1}\text{H} NMR (DMSO-d6) shows aromatic protons as doublets due to coupling with adjacent fluorines.
  • Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm1^{-1} (C=O stretch of carboxylate) and 1250–1280 cm1^{-1} (C-F stretch) confirm functional groups.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the crystal structure, revealing coordination geometry and intermolecular interactions (e.g., sodium-oxygen bonds) .

Q. How does sodium 3,4-difluorobenzoate’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess hygroscopicity and thermal decomposition. Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C. Store in airtight containers under inert gas (N2_2 or Ar) at 4°C to prevent hydrolysis. Accelerated aging tests (40°C/75% relative humidity for 6 months) with periodic HPLC analysis can quantify degradation products like 3,4-difluorobenzoic acid .

Advanced Research Questions

Q. How does sodium 3,4-difluorobenzoate function as a ligand in coordination chemistry?

  • Methodological Answer : The carboxylate group binds transition metals (e.g., Co(II), Cd(II)) in a bidentate or bridging mode. For example, Co(II) complexes with 3,4-difluorobenzoate and 3-pyridinol co-ligands exhibit octahedral geometry confirmed by single-crystal XRD. Stability constants (KstabK_{stab}) are determined via potentiometric titration in aqueous ethanol (pH 4–8). Magnetic susceptibility measurements reveal high-spin configurations for Co(II) complexes .

Q. What mechanistic role does sodium 3,4-difluorobenzoate play in cross-coupling reactions?

  • Methodological Answer : In Pd-catalyzed C–H activation (e.g., para-selective olefination), the fluorine substituents direct regioselectivity by modulating electron density. A representative protocol: Use Pd(OAc)2_2 (5 mol%), S,O-ligand (10 mol%), and DCE solvent at 80°C. Monitor reaction progress via 1H^{1}\text{H} NMR; isolate products via silica gel chromatography (Et2_2O:petroleum ether = 3:7). Fluorine’s electron-withdrawing effect enhances electrophilic palladation at the meta position .

Q. How do fluorine substituents influence sodium 3,4-difluorobenzoate’s electronic properties in materials science?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311++G**) reveal fluorine’s impact on frontier molecular orbitals. The HOMO-LUMO gap narrows by ~0.5 eV compared to non-fluorinated analogs, enhancing charge transport in organic semiconductors. Experimental validation involves cyclic voltammetry (CH3_3CN, 0.1 M TBAPF6_6) to measure oxidation/reduction potentials and correlate with computed values .

Data Contradictions and Resolution

  • Spectral Data Variability : Discrepancies in 19F^{19}\text{F} NMR shifts between synthetic batches may arise from trace metal impurities. Use chelating agents (e.g., EDTA) during purification to mitigate this .
  • Thermal Stability : Some studies report decomposition at 244°C (CAS 522651-42-9 for a related compound), while others observe stability up to 250°C. Differences likely stem from sample purity or heating rates (TGA at 10°C/min recommended) .

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